molecular formula C22H19ClN2O3 B309437 N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide

N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide

Cat. No. B309437
M. Wt: 394.8 g/mol
InChI Key: AQRSDTUMDWFPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide, also known as CE-245677, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to a class of drugs known as protease inhibitors, which are commonly used in the treatment of viral infections such as HIV and hepatitis C. However, CE-245677 has been found to have a unique mechanism of action that sets it apart from other protease inhibitors, making it a promising candidate for further research.

Mechanism of Action

N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide works by inhibiting the activity of the viral protease enzyme, which is essential for the replication of viruses. By blocking this enzyme, N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide prevents the virus from replicating and spreading, thereby reducing the viral load in infected individuals. This mechanism of action is similar to that of other protease inhibitors, but N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been found to be more potent and selective than other compounds in this class.
Biochemical and Physiological Effects:
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. It has been found to inhibit the replication of various viruses, reduce viral load, and improve immune function in infected individuals. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and has low toxicity. In addition, it has been shown to be effective against a range of viruses, making it a useful tool for studying viral infections. However, there are also some limitations to its use. For example, it may not be effective against all strains of a particular virus, and its mechanism of action may not be fully understood.

Future Directions

There are several future directions for research on N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide. One area of focus is the development of more potent and selective protease inhibitors for the treatment of viral infections. In addition, researchers are investigating the potential use of N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide in the treatment of other diseases, such as cancer and inflammatory disorders. Further studies are also needed to fully understand the mechanism of action of N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide and its potential side effects.

Synthesis Methods

The synthesis of N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide involves several steps, starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-[(2-chloroanilino)carbonyl]phenylamine to form the desired product. The synthesis has been optimized to yield high purity and high yield, making it a suitable method for large-scale production.

Scientific Research Applications

N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic properties. One area of research has focused on its use as a protease inhibitor for the treatment of viral infections. N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been found to be effective against a range of viruses, including HIV, hepatitis C, and influenza A. In addition, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

properties

Product Name

N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[4-[(2-chlorophenyl)carbamoyl]phenyl]-2-ethoxybenzamide

InChI

InChI=1S/C22H19ClN2O3/c1-2-28-20-10-6-3-7-17(20)22(27)24-16-13-11-15(12-14-16)21(26)25-19-9-5-4-8-18(19)23/h3-14H,2H2,1H3,(H,24,27)(H,25,26)

InChI Key

AQRSDTUMDWFPQF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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